2,2-dichlorotetradecanoic Acid
CAS No.: 93347-74-1
Cat. No.: VC3893174
Molecular Formula: C14H26Cl2O2
Molecular Weight: 297.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93347-74-1 |
|---|---|
| Molecular Formula | C14H26Cl2O2 |
| Molecular Weight | 297.3 g/mol |
| IUPAC Name | 2,2-dichlorotetradecanoic acid |
| Standard InChI | InChI=1S/C14H26Cl2O2/c1-2-3-4-5-6-7-8-9-10-11-12-14(15,16)13(17)18/h2-12H2,1H3,(H,17,18) |
| Standard InChI Key | ZBCCODJDJLXMQT-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCC(C(=O)O)(Cl)Cl |
| Canonical SMILES | CCCCCCCCCCCCC(C(=O)O)(Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
2,2-Dichlorotetradecanoic acid (CAS: 31135-63-4) is a chlorinated derivative of myristic acid (tetradecanoic acid) with the molecular formula C₁₄H₂₆Cl₂O₂ and a molecular weight of 305.26 g/mol. Its structure features two chlorine atoms substituted at the second carbon of the 14-carbon aliphatic chain (Figure 1) . The compound’s IUPAC name is 2,2-dichlorooctadecanoic acid, though it is often referred to by its shorter chain designation in biological contexts .
Key Physicochemical Properties
Figure 1: Structural representation of 2,2-dichlorotetradecanoic acid. The chlorine atoms (Cl) are positioned at the second carbon, creating a geminal dihalide configuration .
Synthesis and Industrial Production
Chlorination of Myristic Acid
The primary synthesis route involves the direct chlorination of myristic acid (C₁₄H₂₈O₂) using chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) under controlled conditions:
This reaction typically occurs at 70–100°C with catalytic Lewis acids (e.g., FeCl₃), yielding a mixture of mono- and dichlorinated products. Fractional distillation or column chromatography is required to isolate the 2,2-dichloro isomer .
Alternative Methods
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Halogenation of Fatty Acid Esters: Methyl myristate undergoes chlorination followed by hydrolysis to yield the free acid .
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Biological Metabolites: 2,2-Dichlorotetradecanoic acid is identified as a β-oxidation metabolite of longer-chain dichlorinated fatty acids (e.g., 9,10-dichlorostearic acid) in human cell lines .
Natural Occurrence and Environmental Significance
Biogenic Origins
Chlorinated fatty acids (ClFAs) like 2,2-dichlorotetradecanoic acid are detected in marine organisms, particularly fish, where they constitute up to 90% of extractable organochlorine compounds . These compounds originate from:
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Environmental Chlorination: Reaction of hypochlorous acid (HOCl) with unsaturated lipids in aquatic environments .
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Biotransformation: Metabolic processing of industrial pollutants (e.g., chlorinated solvents) by gut microbiota .
Ecological Impact
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Bioaccumulation: 2,2-Dichlorotetradecanoic acid accumulates in adipose tissues due to its lipophilicity, posing risks to apex predators .
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Trophic Transfer: Detected in breast milk and placental tissues, indicating maternal-fetal transmission .
Applications in Industry and Research
Pharmaceutical Intermediates
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Anticancer Agents: The compound induces apoptosis in human hepatoma (HepG2) cells at concentrations of 0.3–0.6 mmol/L, likely through mitochondrial dysfunction .
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Antimicrobial Coatings: Incorporated into polymers for surface functionalization due to its hydrophobic and halogenated properties .
Chemical Synthesis
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Surfactant Precursor: Utilized in the production of chlorinated surfactants for industrial degreasers .
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Polymer Additives: Enhances flame retardancy in polyvinyl chloride (PVC) formulations .
Toxicological Profile
Cellular Toxicity
| Cell Line | Effect Observed | Concentration | Source |
|---|---|---|---|
| HepG2 (Liver) | Apoptosis (pyknotic nuclei, DNA fragmentation) | 0.6 mmol/L | |
| SH-SY5Y (Neuronal) | Reduced cell viability, ATP depletion | 0.4 mmol/L |
Environmental Toxicity
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Aquatic Toxicity: LC₅₀ values for zebrafish (Danio rerio) exceed 10 mg/L, indicating moderate toxicity .
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Persistence: Half-life in soil exceeds 180 days due to low microbial degradation rates .
Analytical Methods for Detection
Gas Chromatography (GC)
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GC/XSD (Halogen-Specific Detection): Limits of detection (LOD) as low as 1 µg/g lipid using silver-ion solid-phase extraction (SPE) .
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GC/MS with Picolinyl Esters: Enables structural elucidation via characteristic fragmentation patterns (e.g., m/z 239, 265) .
Nuclear Magnetic Resonance (NMR)
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¹³C NMR: Peaks at δ 45.2 ppm (C-Cl₂) and δ 180.1 ppm (COOH) confirm substitution and carboxylic acid groups .
Future Research Directions
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